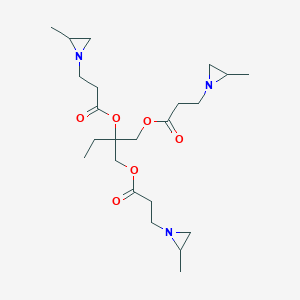
3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one
Descripción general
Descripción
3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one is a chemical compound with the CAS Number: 180181-64-0. It has a molecular weight of 176.22 and its IUPAC name is 3,3-dimethyl-4-(pyridin-4-yl)azetidin-2-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O/c1-10(2)8(12-9(10)13)7-3-5-11-6-4-7/h3-6,8H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder and it’s stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Pyrimidine-Azetidinone Analogues
A study by Chandrashekaraiah et al. (2014) synthesized a series of pyrimidine-azetidinone analogues, demonstrating their antimicrobial and antitubercular activities against various bacterial and fungal strains. These findings suggest the potential of these compounds in designing new antibacterial and antitubercular drugs (Chandrashekaraiah et al., 2014).
Novel Bioactive Compounds of 2-Azetidinone
Ayyash & Habeeb (2019) reported the synthesis of novel 2-azetidinone compounds, highlighting their excellent antibacterial and antifungal activities. This underlines the role of these compounds in developing new antimicrobial agents (Ayyash & Habeeb, 2019).
Chemical Synthesis and Characterization
Azetidines, Azetines, and Azetes
Singh, D’hooghe, & Kimpe (2008) provided a comprehensive overview of the synthesis and reactions of azetidines, azetines, and azetes. They highlighted the thermal stability of these compounds and their applications in creating a variety of useful products, including amides, alkenes, amines, and various cyclic products. This study also discussed the application of these compounds in producing β-lactams, which have numerous uses, including antibacterial and cholesterol absorption inhibition (Singh, D’hooghe, & Kimpe, 2008).
Mechanistic Investigations
Kinetic and Mechanistic Investigations
Fawzy & Shaaban (2014) conducted kinetic studies on the oxidation of azinyl formamidines by permanganate, providing insights into the reaction mechanism and the influence of various factors on the reaction rate. This study adds to the understanding of the chemical properties and reactivity of compounds related to azetidinones (Fawzy & Shaaban, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
3,3-dimethyl-4-pyridin-4-ylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)8(12-9(10)13)7-3-5-11-6-4-7/h3-6,8H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLMCPQKMNYJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=CC=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one | |
CAS RN |
180181-64-0 | |
| Record name | 3,3-dimethyl-4-(pyridin-4-yl)azetidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)


![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1442422.png)


